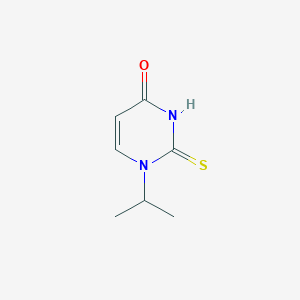

1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one

説明

特性

IUPAC Name |

1-propan-2-yl-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-5(2)9-4-3-6(10)8-7(9)11/h3-5H,1-2H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQBRFVUPPIKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=O)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of thiourea with an appropriate β-keto ester in the presence of a base, followed by cyclization to form the dihydropyrimidinone core. The reaction conditions typically include:

Reagents: Thiourea, β-keto ester, base (e.g., sodium ethoxide)

Solvent: Ethanol or methanol

Temperature: Reflux conditions (around 78-80°C)

Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form corresponding alcohols.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted dihydropyrimidinones.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Recent investigations have highlighted the potential of this compound in anticancer therapy. Its ability to induce apoptosis in cancer cells has been documented, suggesting that it could be part of novel therapeutic strategies against specific types of cancer . For instance, a case study demonstrated that derivatives of this compound showed selective toxicity towards cancer cells while sparing normal cells, thereby minimizing side effects associated with conventional chemotherapy .

Agricultural Applications

Pesticidal Activity

The compound has also been studied for its pesticidal properties. Research indicates that it can act as an effective insecticide against certain agricultural pests. Its mode of action involves disrupting the metabolic processes of these pests, leading to their mortality . Field trials have shown promising results in reducing pest populations while being less harmful to beneficial insects compared to traditional pesticides.

Material Science

Polymer Chemistry

In material science, this compound has been explored as a potential monomer for synthesizing new polymeric materials. The unique sulfur-containing structure can enhance the thermal stability and mechanical properties of polymers . Research on polymer composites incorporating this compound has indicated improved performance in terms of durability and resistance to environmental degradation.

作用機序

The mechanism of action of 1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the dihydropyrimidinone core can interact with various enzymes, modulating their activity and affecting cellular pathways.

類似化合物との比較

Key Observations:

Substituent Reactivity :

- The sulfanyl (-SH) group in the target compound is more reactive than the methylsulfanyl (-SMe) group in the diazepane derivative (Table 1, Row 2) . This reactivity could facilitate nucleophilic substitutions or metal coordination, distinguishing it from analogs with inert alkylthio groups.

- In contrast, the unsubstituted 2-thio-1,4-dihydropyrimidin-4-one (Row 3) lacks steric protection, leading to rapid oxidation or dimerization, whereas the isopropyl group in the target compound may enhance stability .

The chloro and diazepane substituents in the diazepane derivative (Row 2) suggest a focus on CNS or kinase-targeted applications due to enhanced lipophilicity and conformational flexibility .

Biological Relevance: Dihydropyrimidinones are well-known calcium channel modulators (e.g., nifedipine analogs).

生物活性

1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one, with the CAS number 1235439-08-3, is a compound belonging to the dihydropyrimidinone class. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanism of action, and therapeutic potential.

- Molecular Formula : CHNOS

- Molecular Weight : 170.23 g/mol

Anticancer Activity

The mercapto-substituted derivatives of pyrimidines have been investigated for their anticancer properties. Dihydropyrimidinones have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC values in the micromolar range against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines . The potential of this compound in cancer therapy warrants further investigation.

While the specific mechanism of action for this compound has not been fully elucidated, compounds within this class often interact with various biological targets. They may inhibit enzymes involved in viral replication or modulate pathways related to cell proliferation and apoptosis in cancer cells .

Case Study 1: Antiviral Efficacy

In a study evaluating antiviral agents against HSV, compounds structurally related to dihydropyrimidinones were tested for their ability to reduce viral plaque formation. Results indicated a reduction in plaque numbers by approximately 69% at optimal concentrations .

Case Study 2: Anticancer Activity

A series of synthesized thiazolidinone derivatives were evaluated for their cytotoxicity against MCF-7 cells. Among these derivatives, certain compounds exhibited IC values as low as 6.2 μM, suggesting strong anticancer potential .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Cell Line/Pathogen | IC Value |

|---|---|---|---|

| Dihydropyrimidinone Derivative A | Antiviral | HSV | 0.12 mmol/L |

| Dihydropyrimidinone Derivative B | Anticancer | MCF-7 | 6.2 μM |

| Thiazolidinone Derivative C | Anticancer | HCT-116 | 27.3 μM |

| Pyrazole Amide Derivative D | Antiviral | RSV | EC = 5–28 μM |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one, and how can reaction intermediates be characterized?

- Methodology :

- Synthesis : Use nucleophilic substitution or cyclocondensation reactions under inert conditions. For example, react 2-thiouracil derivatives with isopropyl halides in the presence of a base (e.g., KOH/EtOH) at reflux. Monitor progress via TLC .

- Intermediate Characterization : Employ NMR (¹H/¹³C) to confirm sulfanyl and dihydropyrimidinone moieties. Use LC-MS for purity assessment (>95%) and FT-IR to validate thiol (-SH) and carbonyl (C=O) functional groups .

Q. How can X-ray crystallography resolve the structural ambiguities of this compound?

- Methodology :

- Data Collection : Grow single crystals via slow evaporation in DMSO/water (1:1). Collect diffraction data using a Cu-Kα source.

- Refinement : Use SHELXL for structure refinement, focusing on anisotropic displacement parameters for the sulfanyl and isopropyl groups. Validate with R-factors (target < 0.05) and check for twinning using PLATON .

- Example : A similar pyrimidinone derivative (Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate) achieved R = 0.038 with SHELXL, demonstrating precise bond-length accuracy (mean C–C = 0.003 Å) .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodology :

- HPLC : Use a C18 column with UV detection at 254 nm. Optimize mobile phase (acetonitrile/0.1% TFA) to resolve degradation products (e.g., oxidation of sulfanyl group) .

- Stability Studies : Conduct accelerated thermal degradation (40°C/75% RH for 6 months). Monitor via DSC/TGA for polymorphic transitions .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s reactivity be derived under varying pH conditions?

- Methodology :

- Kinetic Studies : Perform pH-dependent hydrolysis (pH 1–13) using UV-Vis spectroscopy. Fit data to pseudo-first-order kinetics.

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict nucleophilic attack sites. Compare with experimental activation energies .

- Example : Pyridinone analogs showed pH-dependent ring-opening at pH > 10, correlating with thiol deprotonation .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for tautomeric forms?

- Methodology :

- Combined Techniques : Use X-ray (for solid-state tautomer) and ¹H NMR in DMSO-d₆ (for solution-state).

- Dynamic NMR : Analyze temperature-dependent shifts (e.g., -40°C to 80°C) to detect keto-enol equilibria .

- Case Study : A dihydropyrimidinone derivative exhibited enol dominance in solution but keto form in crystals due to packing forces .

Q. How can computational modeling predict intermolecular interactions in co-crystals?

- Methodology :

- Molecular Docking : Use Mercury CSD or AutoDock Vina to screen co-formers (e.g., carboxylic acids). Prioritize H-bond donors (e.g., -SH) for synthon design.

- Hirshfeld Analysis : Quantify interaction contributions (e.g., S···H contacts > 15% indicate strong thiol interactions) .

Q. What experimental designs optimize the compound’s adsorption on indoor surfaces for environmental studies?

- Methodology :

- Surface Deposition : Apply Langmuir-Blodgett films on silica or drywall. Measure adsorption isotherms via QCM-D.

- Microspectroscopy : Use ToF-SIMS or AFM-IR to map surface reactivity. For example, indoor pyrimidinones showed oxidative degradation under UV-light simulated conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。